Cas no 2770359-14-1 (Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate)

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is a versatile organic compound with unique structural features. It exhibits high purity and stability, making it ideal for complex synthesis. The compound's unique bicyclic structure offers enhanced reactivity and specificity in chemical reactions, while its piperidine ring contributes to its solubility and stability in various solvents.
Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate structure
2770359-14-1 structure
商品名:Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
CAS番号:2770359-14-1
MF:C16H28N2O2
メガワット:280.405724525452
CID:6437141
PubChem ID:165463972

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 2770359-14-1
    • tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
    • EN300-37350361
    • EN300-37402867
    • Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
    • インチ: 1S/C16H28N2O2/c1-14(2,3)20-13(19)18-6-4-12(5-7-18)8-15-9-16(17,10-15)11-15/h12H,4-11,17H2,1-3H3
    • InChIKey: YGSBTENIMUPUGC-UHFFFAOYSA-N
    • ほほえんだ: O(C(C)(C)C)C(N1CCC(CC1)CC12CC(C1)(C2)N)=O

計算された属性

  • せいみつぶんしりょう: 280.215078140g/mol
  • どういたいしつりょう: 280.215078140g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 55.6Ų

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37350361-0.5g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1 95%
0.5g
$1898.0 2023-07-06
Enamine
EN300-37402867-5.0g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1
5.0g
$7058.0 2023-07-06
Enamine
EN300-37402867-10.0g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1
10.0g
$10464.0 2023-07-06
Enamine
EN300-37402867-0.5g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1
0.5g
$2336.0 2023-07-06
Aaron
AR02AG5H-100mg
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1 95%
100mg
$1186.00 2023-12-15
Aaron
AR02AG5H-5g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1 95%
5g
$9730.00 2023-12-15
Enamine
EN300-37350361-0.1g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1 95%
0.1g
$844.0 2023-07-06
Enamine
EN300-37350361-2.5g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1 95%
2.5g
$4771.0 2023-07-06
Enamine
EN300-37402867-0.25g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1
0.25g
$2239.0 2023-07-06
Enamine
EN300-37402867-2.5g
tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate
2770359-14-1
2.5g
$4771.0 2023-07-06

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate 関連文献

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylateに関する追加情報

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate (CAS No. 2770359-14-1)

Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate (CAS No. 2770359-14-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of bicyclic amines and is characterized by its tert-butyl ester group, piperidine ring, and aminobicyclo[1.1.1]pentane moiety, which collectively contribute to its distinctive chemical properties and biological activities.

The aminobicyclo[1.1.1]pentane scaffold is a relatively recent addition to the arsenal of privileged structures in drug discovery. Its unique three-dimensional geometry and high conformational rigidity make it an attractive candidate for the design of small molecules with improved pharmacokinetic profiles and reduced off-target effects. The piperidine ring, on the other hand, is a well-known pharmacophore that has been widely used in the development of various drugs, including antipsychotics, antidepressants, and analgesics.

Recent studies have highlighted the potential of Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate in modulating specific biological pathways. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent activity against certain G protein-coupled receptors (GPCRs), which are key targets for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

In addition to its potential as a GPCR modulator, Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate has also been investigated for its anti-inflammatory properties. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and multiple sclerosis.

The synthesis of Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate involves several steps, including the formation of the aminobicyclo[1.1.1]pentane core and its subsequent coupling with the piperidine moiety. The tert-butyl ester group is typically introduced at the final stage to enhance the stability and solubility of the compound, facilitating its use in both in vitro and in vivo experiments.

One of the key challenges in the development of Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate is optimizing its pharmacokinetic properties to ensure adequate bioavailability and target engagement. Recent advances in computational chemistry and molecular modeling have played a crucial role in this process, allowing researchers to predict and fine-tune the compound's behavior in biological systems.

Clinical trials are currently underway to evaluate the safety and efficacy of Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate in various therapeutic settings. Early results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses.

In conclusion, Tert-butyl 4-({3-aminobicyclo[1.1.1]pentan-1-yl}methyl)piperidine-1-carboxylate (CAS No. 2770359-14-1) represents a promising new lead compound in medicinal chemistry, with potential applications in treating neurological disorders, inflammatory diseases, and other conditions characterized by dysregulated signaling pathways. Ongoing research continues to uncover new insights into its mechanism of action and therapeutic potential, paving the way for future drug development efforts.

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